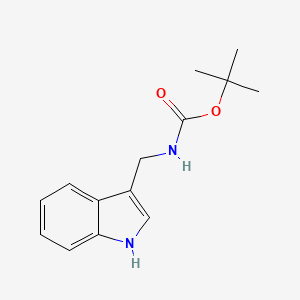

tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Description

BenchChem offers high-quality tert-Butyl ((1H-indol-3-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1H-indol-3-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1H-indol-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-8,15H,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHKDBGCOVLARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500675 | |

| Record name | tert-Butyl [(1H-indol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-00-7 | |

| Record name | tert-Butyl [(1H-indol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The document details two primary synthetic strategies: the direct N-Boc protection of 3-(aminomethyl)indole and the reductive amination of indole-3-carbaldehyde. This guide includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of the synthetic processes involved.

Introduction

tert-Butyl ((1H-indol-3-yl)methyl)carbamate is a valuable building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at other positions of the indole ring. This intermediate is utilized in the synthesis of a range of compounds, including those with therapeutic potential. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide outlines the most common and effective methods for its preparation.

Synthetic Pathways

Two principal synthetic pathways have been established for the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate:

-

Route A: Direct N-Boc Protection of 3-(aminomethyl)indole. This is the most direct approach, involving the reaction of commercially available or readily synthesized 3-(aminomethyl)indole with di-tert-butyl dicarbonate (Boc₂O).

-

Route B: Reductive Amination of Indole-3-carbaldehyde. This two-step, one-pot process begins with the formation of an imine from indole-3-carbaldehyde and an ammonia source, followed by in-situ reduction and subsequent N-Boc protection.

Data Presentation

The following tables summarize the quantitative data for the key synthetic routes described in this guide.

Table 1: Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate via Direct N-Boc Protection (Route A)

| Parameter | Value | Reference |

| Starting Material | 3-(aminomethyl)indole | Adapted from general procedures |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium Bicarbonate (NaHCO₃) | Adapted from general procedures |

| Solvent | Tetrahydrofuran (THF) / Water | Adapted from general procedures |

| Reaction Temperature | 0 °C to Room Temperature | Adapted from general procedures |

| Reaction Time | 12-24 hours | Adapted from general procedures |

| Yield | High (typically >90%) | Estimated based on similar reactions |

| Purity | High after purification | Estimated based on similar reactions |

Table 2: Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate via Reductive Amination (Route B)

| Parameter | Value | Reference |

| Starting Material | Indole-3-carbaldehyde | Adapted from general procedures |

| Reagents | Ammonium Acetate, Sodium Cyanoborohydride (NaBH₃CN), Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Solvent | Methanol (MeOH) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 24-48 hours | Estimated based on similar reactions |

| Yield | Good to Excellent | Estimated based on similar reactions |

| Purity | High after purification | Estimated based on similar reactions |

Experimental Protocols

Route A: Direct N-Boc Protection of 3-(aminomethyl)indole

This protocol is adapted from general procedures for the N-Boc protection of primary amines.

Materials:

-

3-(aminomethyl)indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(aminomethyl)indole (1.0 eq) in a mixture of THF and water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl ((1H-indol-3-yl)methyl)carbamate as a solid.

Route B: Reductive Amination of Indole-3-carbaldehyde

This protocol is adapted from general procedures for reductive amination.[1]

Materials:

-

Indole-3-carbaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Upon completion of the reduction (monitored by TLC), add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

-

Stir for an additional 12-24 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate can be reliably achieved through two primary methods: direct N-Boc protection and reductive amination. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods, when performed with care, can provide the target compound in high yield and purity, suitable for further use in medicinal chemistry and drug development programs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to tert-Butyl ((1H-indol-3-yl)methyl)carbamate

CAS Number: 60524-00-7

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a key intermediate in organic and medicinal chemistry. The document details its chemical and physical properties, common synthesis and reaction pathways, and significant applications in research and drug development. Special emphasis is placed on its role as a Boc-protected building block for the synthesis of more complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and safety information to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

tert-Butyl ((1H-indol-3-yl)methyl)carbamate is a white to yellow solid compound. Its structure features an indole ring linked to a carbamate group protected by a tert-butyl (Boc) moiety.[1] This Boc group is crucial as it provides a temporary protecting group for the amine, which can be selectively removed under acidic conditions.[1][2] The presence of the indole ring is significant for potential biological activity in derivative compounds, while the tert-butyl group increases lipophilicity, which can improve membrane permeability.[1][3]

Table 1: Physicochemical Properties of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

| Property | Value | Source(s) |

| CAS Number | 60524-00-7 | [4][5] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 246.30 g/mol | [4][5] |

| IUPAC Name | tert-butyl N-(1H-indol-3-ylmethyl)carbamate | [4] |

| Appearance | White to Yellow Solid | |

| Melting Point | 102-103 °C | [6] |

| Boiling Point | 437.0 ± 28.0 °C (Predicted) | [6] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | ≥95-98% (Commercially available) | [5] |

| Storage Temperature | 2-8 °C | [6] |

| SMILES | CC(C)(C)OC(=O)NCC1=CNC2=CC=CC=C21 | [4] |

| InChI Key | VEHKDBGCOVLARX-UHFFFAOYSA-N | [4] |

Synthesis and Chemical Reactions

As a widely used intermediate, tert-Butyl ((1H-indol-3-yl)methyl)carbamate is typically synthesized rather than being the endpoint of a reaction. The general approach involves the protection of the amine group of (1H-indol-3-yl)methanamine.

The compound itself is a versatile substrate for various chemical transformations.[1]

-

Deprotection (Hydrolysis): The most common reaction is the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the primary amine, (1H-indol-3-yl)methanamine.[3] This is a fundamental step for using the compound as a building block.

-

Oxidation: The indole ring can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.[1]

-

Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.[1]

-

Substitution: The electron-rich indole ring is susceptible to electrophilic substitution reactions, for instance, with halogens or nitro groups under acidic conditions.[1]

Applications in Research and Drug Development

The primary application of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is as a versatile building block and intermediate in organic synthesis.[1]

-

Protecting Group Chemistry: It provides a Boc-protected 3-aminomethyl indole scaffold. This is essential in multi-step syntheses where the amine's reactivity needs to be masked while other parts of the molecule are modified.[1][2]

-

Drug Discovery: Indole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[3] This compound serves as a crucial starting material for synthesizing more complex indole-containing molecules for screening as potential drug candidates.[1] For example, complex derivatives incorporating pyrimidine and trifluoromethyl groups have been investigated for their pharmacological properties.[3]

-

Peptide Chemistry: As a protected amino-functionalized indole, it can be incorporated into peptide structures to create peptidomimetics or other modified peptides.[1]

Experimental Protocols

Synthesis of (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate (Representative Synthesis)

While a direct protocol for the title compound is not detailed in the provided results, the following synthesis of a closely related analogue illustrates the general methodology. This procedure involves a copper-catalyzed reaction between indole and a protected amino acid derivative.[7]

Materials:

-

Indole

-

Copper(I) chloride (CuCl)

-

Methylmagnesium chloride (MeMgCl, 3.0 M in THF)

-

tert-butyl (R)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

-

Dichloromethane (DCM)

-

10% Citric acid solution

-

Heptane

Procedure:

-

To a mixture of indole (1.5 equiv.) and CuCl (1.3 equiv.) in DCM, add MeMgCl (1.33 equiv.) at -15°C under a nitrogen atmosphere over 10 minutes.[7]

-

Stir the resulting light-yellow mixture at -20°C for 10 minutes.[7]

-

Add a solution of tert-butyl (R)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (1.0 equiv.) in DCM dropwise at -10°C over 30 minutes.[7]

-

Stir the mixture at -10°C for 2 hours or until the reaction is complete, as monitored by TLC.[7]

-

Quench the reaction by adding a 10% citric acid solution while maintaining an internal temperature below 10°C.[7]

-

Stir the mixture at room temperature for 30 minutes, then filter. Wash the filter cake with DCM.[7]

-

Combine the filtrate and washes and concentrate under a vacuum to yield the crude product.[7]

-

Purify the crude product by adding heptane and stirring at room temperature for 1 hour to precipitate an off-white solid.[7]

-

Collect the solid by filtration, wash with heptane, and dry under a high vacuum to provide the final product.[7]

Boc-Deprotection Protocol

This general procedure describes the removal of the tert-butoxycarbonyl (Boc) group to unmask the primary amine.

Materials:

-

tert-Butyl ((1H-indol-3-yl)methyl)carbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected carbamate (1.0 equiv.) in DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA (5-10 equiv.) or 4M HCl in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.

-

Upon completion, carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected amine product.

Safety and Handling

tert-Butyl ((1H-indol-3-yl)methyl)carbamate and related carbamates require careful handling in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[8]

-

Precautionary Statements:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 2-8°C.[6]

-

Incompatible Materials: Avoid strong oxidizing agents.[10]

Conclusion

tert-Butyl ((1H-indol-3-yl)methyl)carbamate (CAS 60524-00-7) is a valuable and versatile chemical intermediate. Its utility is primarily derived from the presence of a Boc-protected amine on an indole scaffold, allowing it to serve as a fundamental building block in the synthesis of complex pharmaceutical and chemical entities. A thorough understanding of its properties, reaction chemistry, and handling procedures is essential for its effective application in research and development.

References

- 1. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | 60524-00-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate [smolecule.com]

- 4. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 | CID 12504746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. tert-butyl (1H-indol-3-yl)methylcarbamate [myskinrecipes.com]

- 7. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 8. tert-Butyl (1-methyl-1H-indol-3-yl)carbamate | 933800-38-5 [sigmaaldrich.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl ((1H-indol-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, a standard experimental protocol for its synthesis, and its relevance in the broader context of pharmaceutical research.

Core Quantitative Data

The fundamental physicochemical properties of tert-Butyl ((1H-indol-3-yl)methyl)carbamate are summarized below. These data are essential for its application in experimental settings, including reaction stoichiometry, analytical characterization, and formulation.

| Property | Value | Reference(s) |

| Molecular Weight | 246.30 g/mol | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |

| CAS Number | 60524-00-7 | |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |

Introduction to Synthetic Utility

tert-Butyl ((1H-indol-3-yl)methyl)carbamate is a valuable molecule primarily utilized as a protected form of 3-(aminomethyl)indole. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions during multi-step synthetic sequences. The indole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Consequently, this carbamate is a crucial building block for the synthesis of various therapeutic agents, including those with potential antiviral and anticancer properties.

The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which preserves the integrity of the often-sensitive indole nucleus.

Experimental Protocol: Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

This section details a standard laboratory procedure for the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate via the Boc protection of 3-(aminomethyl)indole.

Materials and Reagents

-

3-(Aminomethyl)indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(aminomethyl)indole (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution of the amine at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford tert-Butyl ((1H-indol-3-yl)methyl)carbamate as a solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Caption: Synthetic workflow for the Boc protection of 3-(aminomethyl)indole.

Applications in Drug Development

The indole nucleus is a common feature in many approved drugs and clinical candidates. The use of tert-Butyl ((1H-indol-3-yl)methyl)carbamate allows for the selective modification of other parts of the indole scaffold or the elaboration of side chains without interference from the reactive primary amine. Once the desired molecular framework is assembled, the Boc group can be readily removed to unveil the primary amine, which can then be used for further functionalization or is a key pharmacophoric feature of the final active pharmaceutical ingredient (API). This strategy is instrumental in the synthesis of compounds targeting a variety of receptors and enzymes implicated in diseases ranging from cancer to viral infections.

References

In-depth Technical Guide: 1H NMR Spectrum of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1H-indol-3-yl)methyl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific compound in the searched scientific literature and databases, this guide presents a predicted 1H NMR spectrum based on established principles of NMR spectroscopy and data from closely related analogs. This guide also outlines a standard experimental protocol for acquiring such a spectrum.

Predicted 1H NMR Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for tert-Butyl ((1H-indol-3-yl)methyl)carbamate are summarized in the table below. These predictions are based on the analysis of substituent effects on the indole ring and the typical spectral characteristics of a tert-butyl carbamate protecting group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Indole NH -1 | 8.1 - 8.3 | br s | 1H | - |

| H-2 | 7.2 - 7.3 | d | 1H | ~2.5 |

| H-4 | 7.6 - 7.7 | d | 1H | 7.8 - 8.0 |

| H-7 | 7.3 - 7.4 | d | 1H | 8.0 - 8.2 |

| H-5 | 7.1 - 7.2 | ddd | 1H | 7.0 - 8.2, ~1.2 |

| H-6 | 7.0 - 7.1 | ddd | 1H | 7.0 - 8.0, ~1.0 |

| CH ₂ | 4.4 - 4.5 | d | 2H | ~6.0 |

| NH -carbamate | 4.8 - 5.0 | t | 1H | ~6.0 |

| C(CH ₃)₃ | 1.4 - 1.5 | s | 9H | - |

Note: Predicted values are for a spectrum recorded in CDCl₃ at 400 MHz. Actual experimental values may vary.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for the acquisition of a 1H NMR spectrum for tert-Butyl ((1H-indol-3-yl)methyl)carbamate is provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the probe temperature to 25 °C.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Receiver Gain: Adjust to be within the linear range of the analog-to-digital converter.

4. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

Logical Relationship of Proton Environments

The following diagram illustrates the distinct proton environments in tert-Butyl ((1H-indol-3-yl)methyl)carbamate, which give rise to the different signals in the 1H NMR spectrum.

Caption: Proton environments in the target molecule.

Experimental Workflow for 1H NMR Analysis

The diagram below outlines the standard workflow for obtaining and analyzing the 1H NMR spectrum of a chemical compound.

An In-depth Technical Guide to the Solubility of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl ((1H-indol-3-yl)methyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in a laboratory setting.

Executive Summary

tert-Butyl ((1H-indol-3-yl)methyl)carbamate is a key intermediate in synthetic organic chemistry, frequently utilized in the synthesis of various biologically active indole alkaloids and tryptamine derivatives. Its solubility is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide delineates the predicted solubility profile of this compound, provides robust, step-by-step protocols for its experimental determination, and offers insights into the physicochemical principles governing its behavior in various solvent systems.

Physicochemical Properties and Predicted Solubility Profile

Understanding the inherent properties of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is fundamental to predicting its solubility. The molecule's structure, featuring a polar indole ring with a hydrogen-bond-donating N-H group and a carbamate linkage, alongside a non-polar tert-butyl group, results in a nuanced solubility behavior.

Key Physicochemical Descriptors

A summary of the key physicochemical properties of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | PubChem |

| Molecular Weight | 246.30 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Polar Surface Area (PSA) | 54.12 Ų | ChemScene[1] |

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit good solubility in many organic solvents but limited solubility in water. The presence of both hydrogen bond donors and acceptors points towards potential interactions with protic and polar aprotic solvents.

Predicted Solubility

While experimental data for tert-Butyl ((1H-indol-3-yl)methyl)carbamate is not extensively published, a predicted solubility profile can be constructed based on the "like dissolves like" principle and data from structurally similar compounds such as indole-3-carboxaldehyde and tryptamine.[2][3] Generally, indole derivatives show good solubility in polar organic solvents and limited solubility in water and non-polar hydrocarbon solvents.[2][3]

Table 2: Predicted Qualitative Solubility of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Very Soluble | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds facilitate the dissolution of the polar indole and carbamate moieties. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Soluble | The ability of these solvents to both donate and accept hydrogen bonds allows for favorable interactions with the N-H and C=O groups of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | The moderate polarity of these solvents is sufficient to dissolve the compound. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Sparingly Soluble to Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The non-polar nature of these solvents offers limited favorable interactions with the polar functional groups of the solute. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | The significant difference in polarity leads to poor solvation. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble to Very Sparingly Soluble | The hydrophobic indole ring and the bulky tert-butyl group outweigh the solubilizing effect of the polar functional groups in an aqueous environment. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data.[2][3]

Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents, which is invaluable for selecting appropriate solvents for reactions, chromatography, and initial formulation work.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of tert-Butyl ((1H-indol-3-yl)methyl)carbamate into a small, clear glass vial.

-

Solvent Addition: Add the selected solvent dropwise (approximately 100 µL increments) to the vial.

-

Agitation: After each addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the vial against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Very Soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Sparingly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in > 10 mL of solvent.

-

-

Record: Document the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Sample Preparation: Add an excess amount of tert-Butyl ((1H-indol-3-yl)methyl)carbamate to a vial to ensure a saturated solution with undissolved solid present at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or rotator (e.g., at 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For more accurate separation, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a pre-calibrated standard curve.

-

Calculation: Calculate the original solubility (in mg/mL or mol/L) using the measured concentration and the dilution factor.

Visualizing Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows are presented below using Graphviz diagrams.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

The solubility of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is a critical factor for its successful application in research and development. This guide has provided a robust framework for understanding and determining this essential property. Based on its physicochemical characteristics, the compound is predicted to be soluble in polar organic solvents and poorly soluble in aqueous and non-polar hydrocarbon solvents. For precise and reliable data, the quantitative shake-flask method is recommended. The detailed protocols and workflows presented herein are designed to empower researchers to confidently assess the solubility of this important synthetic intermediate.

References

Stability of tert-Butyl ((1H-indol-3-yl)methyl)carbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a key intermediate in organic synthesis and drug discovery. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in research and development applications. This document details the known stability characteristics, potential degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this molecule.

Chemical and Physical Properties

tert-Butyl ((1H-indol-3-yl)methyl)carbamate, also known as Boc-3-aminomethylindole, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 60524-00-7 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.30 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8 °C, sealed in a dry environment |

Stability Profile and Degradation Pathways

The stability of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the indole ring. The principal degradation pathway is the cleavage of the Boc group under acidic conditions.

pH Stability

The carbamate linkage is susceptible to hydrolysis, particularly under acidic conditions. The Boc group is notoriously acid-labile and will readily cleave to yield 3-(aminomethyl)indole, tert-butanol (which can dehydrate to isobutylene), and carbon dioxide. The kinetics of HCl-catalyzed deprotection of Boc-protected amines have been shown to exhibit a second-order dependence on the acid concentration[1]. Conversely, the compound displays greater stability under neutral and basic conditions.

Table 1: Predicted pH Stability of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

| Condition | Stability | Major Degradation Products |

| Acidic (pH < 5) | Low | 3-(aminomethyl)indole, tert-butanol/isobutylene, CO₂ |

| Neutral (pH 6-8) | High | Minimal degradation expected |

| Basic (pH > 9) | Moderate to High | Gradual hydrolysis may occur over extended periods |

Thermal Stability

While generally stable at recommended storage temperatures (2-8 °C), elevated temperatures can promote both the cleavage of the Boc group and potential degradation of the indole moiety. Forced degradation studies on similar compounds often involve heating at temperatures ranging from 60°C to 80°C to induce thermal degradation.

Photostability

Indole derivatives are known to be sensitive to light. Exposure to ultraviolet (UV) and, to a lesser extent, visible light can lead to photo-oxidation and the formation of colored degradants. Photostability testing, as outlined in ICH guideline Q1B, is recommended to fully characterize the compound's sensitivity to light[2][3][4]. Such testing typically involves exposure to a light source capable of emitting both UV and visible light for a specified duration[2][5].

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary degradation pathways for tert-Butyl ((1H-indol-3-yl)methyl)carbamate under acidic and photolytic stress.

Primary degradation pathways of the target compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and stability testing of tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Synthesis and Purification

The synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate can be achieved through the reaction of 3-(aminomethyl)indole (gramine) with di-tert-butyl dicarbonate (Boc₂O).

Protocol 1: Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

-

Dissolution: Dissolve 3-(aminomethyl)indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution and stir at room temperature.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram 2: Synthesis Workflow

This diagram outlines the workflow for the synthesis and purification of the target compound.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. iagim.org [iagim.org]

- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Synthetic Utility of tert-Butyl ((1H-indol-3-yl)methyl)carbamate: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core Synthetic Intermediate

Introduction

tert-Butyl ((1H-indol-3-yl)methyl)carbamate is not a pharmacologically active agent with a mechanism of action in the traditional sense. Instead, it serves as a crucial synthetic intermediate and building block in the fields of medicinal chemistry and drug discovery. Its primary function is to act as a protected form of (1H-indol-3-yl)methanamine, a versatile scaffold for the synthesis of a wide range of biologically active molecules.

The "mechanism of action" of tert-butyl ((1H-indol-3-yl)methyl)carbamate lies in its role as a protecting group for the primary amine. The tert-butoxycarbonyl (Boc) group is stable under various reaction conditions, allowing for chemical modifications at other positions of the indole ring. Subsequently, the Boc group can be selectively and efficiently removed under acidic conditions to liberate the amine for further functionalization. This two-step process of protection and deprotection is fundamental to the multi-step synthesis of complex molecules.

This technical guide provides an in-depth overview of the synthesis, deprotection, and application of tert-butyl ((1H-indol-3-yl)methyl)carbamate in the development of bioactive compounds, particularly focusing on its use in the synthesis of indole-based tubulin polymerization inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl ((1H-indol-3-yl)methyl)carbamate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| CAS Number | 60524-00-7 | [1] |

| Appearance | Solid | |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Experimental Protocols

Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate (Boc Protection)

The synthesis of tert-butyl ((1H-indol-3-yl)methyl)carbamate is typically achieved through the reaction of (1H-indol-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Representative Protocol:

-

Dissolution: Dissolve (1H-indol-3-yl)methanamine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the solution.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in THF at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford tert-butyl ((1H-indol-3-yl)methyl)carbamate as a solid.

Deprotection of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

The removal of the Boc protecting group is most commonly achieved under acidic conditions to yield the free amine, (1H-indol-3-yl)methanamine, as a salt.

Representative Protocol:

-

Dissolution: Dissolve tert-butyl ((1H-indol-3-yl)methyl)carbamate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M), to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting residue is the salt of (1H-indol-3-yl)methanamine (e.g., trifluoroacetate or hydrochloride salt).

-

Neutralization (Optional): To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.

Application in the Synthesis of Bioactive Molecules: Tubulin Polymerization Inhibitors

The (1H-indol-3-yl)methanamine core, readily accessible from tert-butyl ((1H-indol-3-yl)methyl)carbamate, is a key structural motif in a number of potent tubulin polymerization inhibitors. These compounds are of significant interest in oncology as they can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

A general synthetic route to such inhibitors involves the deprotection of tert-butyl ((1H-indol-3-yl)methyl)carbamate followed by coupling of the resulting amine with a variety of carboxylic acids or other electrophiles.

Example: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-based Tubulin Inhibitors

Compounds with the N-((1-methyl-1H-indol-3-yl)methyl) scaffold have shown potent antiproliferative activities. For instance, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been identified as effective tubulin polymerization inhibitors.[2] One such compound, 7d , exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cell lines.[2] Mechanistic studies revealed that this compound induces apoptosis, arrests the cell cycle in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine.[2]

Quantitative Data for Bioactive Derivative (Compound 7d)

| Cell Line | IC₅₀ (µM) |

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Data from reference[2].

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the utilization of tert-butyl ((1H-indol-3-yl)methyl)carbamate in the synthesis of functionalized indole derivatives.

Caption: Synthetic workflow for the use of the title compound.

Signaling Pathway of Target Molecules

The final bioactive molecules synthesized from tert-butyl ((1H-indol-3-yl)methyl)carbamate, such as tubulin polymerization inhibitors, act on the microtubule dynamics within the cell.

Caption: Mechanism of action of resulting tubulin inhibitors.

Conclusion

tert-Butyl ((1H-indol-3-yl)methyl)carbamate is a valuable and versatile synthetic intermediate in drug discovery and development. Its utility as a Boc-protected form of (1H-indol-3-yl)methanamine allows for the straightforward synthesis of a diverse array of complex indole-containing molecules. The application of this building block in the synthesis of potent anticancer agents, such as tubulin polymerization inhibitors, highlights its importance for researchers and scientists in the pharmaceutical industry. The straightforward protocols for its synthesis and deprotection, coupled with the significant biological activity of its derivatives, ensure that tert-butyl ((1H-indol-3-yl)methyl)carbamate will remain a relevant tool in the pursuit of novel therapeutics.

References

- 1. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 | CID 12504746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to tert-Butyl ((1H-indol-3-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a key organic compound, serves as a pivotal building block in the synthesis of a wide array of bioactive molecules. Its structure, featuring a reactive indole nucleus and a Boc-protected aminomethyl group at the C3 position, makes it an exceptionally versatile intermediate in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for the strategic elaboration of the molecule. This technical guide provides an in-depth overview of the properties, synthesis, and synthetic applications of tert-Butyl ((1H-indol-3-yl)methyl)carbamate, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is presented in the table below, providing essential data for researchers working with this compound.[1]

| Property | Value |

| IUPAC Name | tert-butyl N-(1H-indol-3-ylmethyl)carbamate |

| CAS Number | 60524-00-7 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.30 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 102-104 °C |

| Boiling Point | 437.0 ± 28.0 °C (Predicted) |

| SMILES | CC(C)(C)OC(=O)NCC1=CNC2=CC=CC=C21 |

| InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-8,15H,9H2,1-3H3,(H,16,17) |

Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

The synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate can be achieved through a straightforward Boc protection of (1H-indol-3-yl)methanamine. This method is efficient and provides the desired product in high yield.

Experimental Protocol: Boc Protection of (1H-indol-3-yl)methanamine

Materials:

-

(1H-indol-3-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1H-indol-3-yl)methanamine (1.0 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-Butyl ((1H-indol-3-yl)methyl)carbamate as a white solid.

Reactivity and Synthetic Applications

The indole scaffold's C3 position is nucleophilic, while the N1 position of the indole ring is acidic and can be deprotonated to become nucleophilic. The Boc-protected amine provides a stable handle for further molecular modifications.

N-Alkylation of the Indole Ring

The indole nitrogen can be readily alkylated after deprotonation with a suitable base, such as sodium hydride (NaH).

Experimental Protocol: N-Alkylation of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Materials:

-

tert-Butyl ((1H-indol-3-yl)methyl)carbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-Butyl ((1H-indol-3-yl)methyl)carbamate (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of tert-Butyl ((1H-indol-3-yl)methyl)carbamate have shown promise in various therapeutic areas, notably in oncology and virology.

Anticancer Activity

Indole-based compounds have been shown to target multiple signaling pathways implicated in cancer progression. A key pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.

Antiviral Activity

Derivatives synthesized from this building block have also demonstrated broad-spectrum antiviral activities. The mechanism of action can vary, but often involves the inhibition of viral entry, replication, or release. For instance, some indole derivatives have been shown to inhibit viral enzymes crucial for the viral life cycle.

References

An In-depth Technical Guide to the Boc Protection of Indole Amines for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthetic chemist's toolkit, particularly in the realm of peptide synthesis and the development of pharmacologically active molecules.[1] For indole amines, a class of compounds with significant biological activity, the Boc group offers a robust and versatile strategy to temporarily mask the nucleophilic and basic nature of the amine functionality, allowing for selective modifications at other positions of the molecule. This guide provides a comprehensive overview of the Boc protection of indole amines, detailing experimental protocols, quantitative data, and the application of Boc-protected intermediates in drug discovery workflows.

The Chemistry of Boc Protection

The protection of an amine with a Boc group is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.

While the reaction can proceed without a base, the use of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize the acidic proton of the amine, thereby accelerating the reaction.[3] The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), and methanol being frequently employed.[4]

Experimental Protocols

Detailed methodologies for the Boc protection of various indole amines are presented below. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary depending on the specific substrate and desired scale.

General Procedure for N-Boc Protection of Indole Amines

A general and efficient method for the N-Boc protection of a primary or secondary amine is as follows:

Materials:

-

Indole amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the indole amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the di-tert-butyl dicarbonate to the cooled solution in one portion.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and continue stirring for an additional 4-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-

Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, a mild acidic solution (e.g., 1 M HCl, if a base was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected indole amine.

-

If necessary, purify the product by flash column chromatography on silica gel.[3]

Specific Protocol: N-Boc Protection of Tryptamine

This protocol details the specific conditions for the Boc protection of tryptamine.

Materials:

-

Tryptamine (1.0 g, 6.24 mmol)

-

Di-tert-butyl dicarbonate (1.5 g, 6.86 mmol)

-

Triethylamine (1.3 mL, 9.36 mmol)

-

Dichloromethane (DCM) (30 mL)

Procedure:

-

Dissolve tryptamine in DCM in a 100 mL round-bottom flask.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Cool the flask in an ice bath to 0 °C.

-

Add di-tert-butyl dicarbonate to the stirred solution.

-

Continue stirring at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).

-

Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-tryptamine as a white solid.

Quantitative Data on Boc Protection of Indole Amines

The efficiency of the Boc protection reaction can vary depending on the substrate and the reaction conditions. The following table summarizes the reported yields for the N-Boc protection of a variety of indole amines.

| Indole Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Tryptamine | (Boc)₂O, TEA, DCM, 0 °C to rt | 90-97 | [5] |

| 5-Methoxytryptamine | (Boc)₂O, NaOH, Dioxane/H₂O, rt | Not specified | |

| 6-Chlorotryptamine | (Boc)₂O, TEA, DCM, rt | Not specified | |

| L-Tryptophan | (Boc)₂O, NaOH, Dioxane/H₂O, rt, 24h | 69 | |

| L-Tryptophan Methyl Ester | (Boc)₂O, TEA, THF/H₂O, 0 °C to rt | High | |

| 4-Aminoindole | (Boc)₂O, TEA, DCM, rt | Not specified | |

| 5-Bromoindole | (Boc)₂O, DMAP, CH₂Cl₂, rt | High | |

| 5-Hydroxyindole | (Boc)₂O, TEA, THF, rt | High |

Visualization of Key Processes

Reaction Mechanism of Boc Protection

The following diagram illustrates the general mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

Methodological & Application

Synthesis protocol for "tert-Butyl ((1H-indol-3-yl)methyl)carbamate"

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a valuable intermediate in medicinal chemistry and drug development. The procedure involves the protection of the primary amine of 3-(aminomethyl)indole with a tert-butoxycarbonyl (Boc) group.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. Modification at the 3-position of the indole ring is a common strategy in the development of new therapeutic agents. The protection of the aminomethyl group at this position is a crucial step in multi-step syntheses, enabling further functionalization of the indole nucleus without undesired side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]

This protocol outlines a straightforward and efficient method for the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate from commercially available 3-(aminomethyl)indole.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amine of 3-(aminomethyl)indole on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), facilitated by a non-nucleophilic base such as triethylamine.

References

Experimental procedure for Boc protection of 3-(aminomethyl)indole

Application Notes: Boc Protection of 3-(Aminomethyl)indole

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] 3-(Aminomethyl)indole is a valuable building block in medicinal chemistry, and its primary amine is often protected as a Boc-carbamate to prevent unwanted side reactions during subsequent synthetic transformations. This document provides a detailed experimental procedure for the Boc protection of 3-(aminomethyl)indole using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine of 3-(aminomethyl)indole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a non-nucleophilic base, to form the corresponding N-Boc protected carbamate.

Experimental Protocol

This protocol details the procedure for the synthesis of tert-butyl ((1H-indol-3-yl)methyl)carbamate on a 5 mmol scale.

Materials

-

3-(Aminomethyl)indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)indole (0.73 g, 5.0 mmol). Dissolve the starting material in anhydrous tetrahydrofuran (THF, 25 mL).

-

Addition of Base: Add triethylamine (TEA) (1.05 mL, 7.5 mmol, 1.5 equiv.) to the solution. Stir the mixture at room temperature for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[5][6]

-

Addition of Boc₂O: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 g, 5.5 mmol, 1.1 equiv.) in anhydrous THF (10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-16 hours.[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[1] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc) to isolate the pure tert-butyl ((1H-indol-3-yl)methyl)carbamate.

-

Characterization: Combine the fractions containing the pure product, concentrate under reduced pressure, and dry under high vacuum to obtain a white to off-white solid. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the Boc protection of 3-(aminomethyl)indole.

| Parameter | Value | Notes |

| Reactants | ||

| 3-(Aminomethyl)indole | 0.73 g (5.0 mmol, 1.0 equiv.) | Starting material. |

| Di-tert-butyl dicarbonate | 1.2 g (5.5 mmol, 1.1 equiv.) | Boc-protecting agent. |

| Triethylamine (TEA) | 1.05 mL (7.5 mmol, 1.5 equiv.) | Base to neutralize the acid formed during the reaction. |

| Solvent | ||

| Anhydrous THF | 35 mL | Reaction solvent. Dichloromethane (DCM) can also be used.[7] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling is important to control the reaction rate.[5] |

| Reaction Time | 6 - 18 hours | Monitor by TLC for completion.[6] |

| Work-up & Purification | ||

| Purification Method | Flash Column Chromatography | A standard method for purifying organic compounds.[1] |

| Expected Outcome | ||

| Product | tert-butyl ((1H-indol-3-yl)methyl)carbamate | The desired Boc-protected product.[8] |

| Typical Yield | 85 - 95% | Yield can vary based on reaction scale and purification efficiency. |

Visualizations

The following diagram illustrates the general workflow for the Boc protection of 3-(aminomethyl)indole.

Caption: Workflow for Boc protection of 3-(aminomethyl)indole.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 | CID 12504746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the reductive amination of indole-3-carboxaldehyde to afford (1H-indol-3-yl)methanamine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a compilation of reaction conditions and a comprehensive, step-by-step experimental procedure.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. tert-Butyl ((1H-indol-3-yl)methyl)carbamate serves as a key building block, enabling the controlled introduction of the 3-indolylmethanamine moiety in the synthesis of pharmacologically active compounds. The synthetic route detailed herein involves an initial reductive amination of commercially available indole-3-carboxaldehyde, followed by the chemoselective N-Boc protection of the resulting primary amine, (1H-indol-3-yl)methanamine.

Synthetic Pathway

The synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate is achieved through a two-step sequence:

-

Step 1: Reductive Amination. Indole-3-carboxaldehyde is converted to (1H-indol-3-yl)methanamine. This transformation is typically achieved through the in-situ formation of an imine with an ammonia source, followed by reduction with a hydride reagent, most commonly sodium borohydride.

-

Step 2: N-Boc Protection. The primary amine of (1H-indol-3-yl)methanamine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield the final product.

Data Presentation: Reaction Conditions

The following tables summarize various reported conditions for the two key steps in the synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Table 1: Reaction Conditions for the Reductive Amination of Indole-3-carboxaldehyde

| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NH₄OAc | NaBH₃CN | Methanol | Room Temp. | 12 | ~70-80 |

| NH₄Cl | NaBH₄ | Methanol | 0 to Room Temp. | 4 | ~60-75 |

| NH₃ in Methanol | NaBH₄ | Methanol | Room Temp. | 3 | ~70 |

| NH₄OAc | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 24 | ~85 |

Table 2: Reaction Conditions for the N-Boc Protection of (1H-indol-3-yl)methanamine

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | >90 |

| (Boc)₂O | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp. | 12 | ~95 |

| (Boc)₂O | 4-DMAP (cat.) | Acetonitrile (MeCN) | Room Temp. | 3 | >90 |

| (Boc)₂O | NaOH | Water/Dioxane | Room Temp. | 1 | ~85-95 |

Experimental Protocols

4.1. Step 1: Synthesis of (1H-indol-3-yl)methanamine

Protocol: Reductive Amination using Sodium Borohydride and Ammonium Chloride

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq). Stir the resulting suspension at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the resulting aqueous residue, add a saturated solution of sodium bicarbonate until the pH is ~9. Extract the aqueous layer with dichloromethane (3 x volume).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (1H-indol-3-yl)methanamine, which can be used in the next step without further purification.

4.2. Step 2: Synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Protocol: N-Boc Protection using Di-tert-butyl Dicarbonate and Triethylamine

-

Reaction Setup: Dissolve the crude (1H-indol-3-yl)methanamine (1.0 eq) in dichloromethane or tetrahydrofuran. To this solution, add triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-Butyl ((1H-indol-3-yl)methyl)carbamate as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Conclusion

The two-step synthesis of tert-Butyl ((1H-indol-3-yl)methyl)carbamate presented here provides a reliable and scalable method for accessing this important synthetic intermediate. The protocols are based on well-established organic transformations and can be adapted to various scales depending on the needs of the researcher. The provided data tables offer a comparative overview of different reaction conditions, allowing for optimization based on available reagents and desired outcomes.

Application Notes and Protocols for the Deprotection of tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Introduction: Navigating the Nuances of Boc Deprotection in Indole Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of chemical environments, including basic, nucleophilic, and catalytic hydrogenation conditions.[1] Its facile removal under acidic conditions makes it an invaluable tool for the protection of amines in multi-step syntheses, particularly in the development of active pharmaceutical ingredients.[1] The deprotection of tert-butyl ((1H-indol-3-yl)methyl)carbamate liberates the primary amine at the 3-position of the indole, a critical step in the synthesis of numerous biologically active compounds.